An In-depth Technical Guide to 3-Furfuryl 2-pyrrolecarboxylate (CAS 119767-00-9)
An In-depth Technical Guide to 3-Furfuryl 2-pyrrolecarboxylate (CAS 119767-00-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Potential
Within the vast landscape of heterocyclic chemistry, the convergence of pyrrole and furan rings within a single molecular entity presents a compelling scaffold for scientific exploration. 3-Furfuryl 2-pyrrolecarboxylate, a naturally occurring alkaloid isolated from the root tuber of Pseudostellaria heterophylla, embodies this structural marriage.[1] This guide serves as a comprehensive technical resource, consolidating the current, albeit limited, knowledge surrounding this compound. It aims to provide a foundational understanding of its physicochemical properties, plausible synthetic routes, and potential biological significance, thereby catalyzing further investigation into its therapeutic and scientific applications. As a molecule at the intersection of natural product chemistry and medicinal scaffolds, 3-Furfuryl 2-pyrrolecarboxylate represents a promising starting point for discovery.
Molecular Profile and Physicochemical Properties
3-Furfuryl 2-pyrrolecarboxylate is classified as an alkaloid and presents as an oil at room temperature.[2] Its core structure features a pyrrole ring N-substituted with a furfuryl group, with the ester linkage at the 2-position of the pyrrole.
| Property | Value | Source |
| CAS Number | 119767-00-9 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Appearance | Oil | [2] |
| Synonyms | Furan-3-ylmethyl 1H-pyrrole-2-carboxylate | [3] |
| Natural Source | Pseudostellaria heterophylla | [1][2] |
| Purity (Commercial) | ≥98% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Synthesis and Purification Strategies
While the definitive, peer-reviewed synthesis of 3-Furfuryl 2-pyrrolecarboxylate has not been extensively documented, a logical and experimentally sound approach can be devised based on established methodologies for the synthesis of pyrrole-2-carboxylic acid esters. The most direct and plausible route involves the esterification of pyrrole-2-carboxylic acid with 3-furfuryl alcohol.
Proposed Synthetic Pathway: Fischer-Speier Esterification
The Fischer-Speier esterification provides a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis. This approach is favored for its operational simplicity and the use of readily available starting materials.
Caption: Proposed synthesis of 3-Furfuryl 2-pyrrolecarboxylate via Fischer-Speier esterification.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established method for esterification and is expected to yield the target compound. Researchers should optimize reaction conditions as needed.
Materials:
-
Pyrrole-2-carboxylic acid
-
3-Furfuryl alcohol
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or Benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add pyrrole-2-carboxylic acid (1.0 eq.), 3-furfuryl alcohol (1.1 eq.), and a suitable solvent such as toluene to fill approximately half the flask.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq.).
-
Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 3-Furfuryl 2-pyrrolecarboxylate.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the protons of the pyrrole ring, the furan ring, and the methylene bridge. The pyrrole protons will appear as distinct multiplets in the aromatic region. The furan protons will also resonate in the aromatic region, with characteristic coupling patterns. The methylene protons will likely appear as a singlet.
-
¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the ester will be in the range of 170-185 ppm.[4] Carbons of the aromatic pyrrole and furan rings will appear between 115-150 ppm.[4]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.19. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy:
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Expect a strong absorption band for the C=O stretch of the ester group around 1680-1720 cm⁻¹.
-
N-H stretching of the pyrrole ring may be observed around 3300-3500 cm⁻¹.
-
C-H stretching of the aromatic rings will be present around 3000-3100 cm⁻¹.
-
C-O stretching of the ester and furan ether will appear in the fingerprint region (1000-1300 cm⁻¹).
Potential Biological Activities and Therapeutic Relevance
While no specific biological activities have been definitively reported for 3-Furfuryl 2-pyrrolecarboxylate, its structural motifs—the pyrrole and furan rings—are prevalent in a wide array of biologically active molecules. This suggests a high potential for this compound to exhibit interesting pharmacological properties.
Inferred Activities from Structural Analogs
-
Antimicrobial Activity: Both pyrrole and furan derivatives have been extensively studied for their antibacterial and antifungal properties.[3][5][6] The combination of these two heterocycles may lead to synergistic or novel antimicrobial effects. For instance, certain 3-substituted pyrrole derivatives have shown promising activity against MRSA.[5]
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrrole core.[7] Pyrrole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and exhibit potent anti-inflammatory effects in vivo.[7][8]
-
Anticancer Activity: The pyrrole scaffold is a key component of several anticancer drugs.[9] Furan-containing compounds have also demonstrated cytotoxicity against various cancer cell lines.[10][11] Silver(I) complexes of pyrrole-2-carboxylate and furan-2-carboxylate have shown significant anticancer activity.[12]
Proposed Avenues for Biological Investigation
Given the activities of related compounds, a logical starting point for evaluating the biological profile of 3-Furfuryl 2-pyrrolecarboxylate would involve a tiered screening approach.
Caption: A proposed workflow for the biological evaluation of 3-Furfuryl 2-pyrrolecarboxylate.
Future Directions and Conclusion
3-Furfuryl 2-pyrrolecarboxylate stands as a molecule of significant untapped potential. Its presence in a traditional medicinal plant, combined with its privileged heterocyclic structure, strongly suggests the possibility of valuable biological activity. This guide has outlined its known properties and provided a logical framework for its synthesis and biological evaluation.
The primary barrier to a more complete understanding of this compound is the current lack of detailed experimental data in the public domain. Future research should prioritize:
-
Definitive Synthesis and Characterization: The publication of a validated, high-yield synthesis and complete, assigned spectroscopic data is essential for enabling broader research into this molecule.
-
Systematic Biological Screening: A comprehensive evaluation of its antimicrobial, anti-inflammatory, and anticancer properties is warranted.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and testing of analogs will be crucial for optimizing potency and selectivity.
By addressing these key areas, the scientific community can unlock the full potential of 3-Furfuryl 2-pyrrolecarboxylate, potentially leading to the development of novel therapeutic agents.
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